An In-depth Technical Guide to 4-(2-Fluorophenoxy)phenol (CAS 328-21-2)
An In-depth Technical Guide to 4-(2-Fluorophenoxy)phenol (CAS 328-21-2)
This guide provides a comprehensive technical overview of 4-(2-Fluorophenoxy)phenol, a significant diaryl ether with potential applications in pharmaceutical and agrochemical research and development. Drawing upon established chemical principles and data from structurally analogous compounds, this document details its physicochemical properties, synthesis, and analytical characterization.
Molecular and Physicochemical Profile
4-(2-Fluorophenoxy)phenol is a substituted diaryl ether characterized by a 2-fluorophenoxy group linked to a phenol at the para position. This substitution pattern, particularly the presence of the fluorine atom, is anticipated to influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry.
Molecular Structure
The structural representation of 4-(2-Fluorophenoxy)phenol is crucial for understanding its chemical behavior.
Caption: 2D structure of 4-(2-Fluorophenoxy)phenol.
Physicochemical Properties (Predicted and Inferred)
| Property | Value (Estimated) | Source/Basis for Estimation |
| Molecular Formula | C12H9FO2 | Calculation |
| Molecular Weight | 204.20 g/mol | Calculation |
| Appearance | White to off-white crystalline powder | Analogy to similar diaryl ethers[1] |
| Melting Point | 70-80 °C | Inferred from 4-(4-bromophenoxy)phenol (73-78 °C) |
| Boiling Point | >300 °C | Inferred from 4-(4-fluorophenoxy)phenol (304.5 °C)[1] |
| Solubility | Insoluble in water, soluble in organic solvents like methanol, ethanol, and acetone | General property of diaryl ethers[1] |
| pKa | ~9-10 | Typical range for phenols |
Synthesis of 4-(2-Fluorophenoxy)phenol
The synthesis of diaryl ethers is commonly achieved through the Ullmann condensation, a copper-catalyzed reaction between a phenol and an aryl halide.[2][3] This method is a robust and widely used industrial process.
Representative Ullmann Condensation Workflow
The following diagram illustrates a generalized workflow for the synthesis of 4-(2-Fluorophenoxy)phenol.
Caption: Generalized workflow for Ullmann condensation.
Detailed Experimental Protocol (Adapted from a similar synthesis)
This protocol is adapted from a known industrial process for a similar compound and should be optimized for the specific synthesis of 4-(2-Fluorophenoxy)phenol.[4]
Materials:
-
Hydroquinone
-
1-bromo-2-fluorobenzene
-
Potassium hydroxide (KOH)
-
Copper(I) iodide (CuI)
-
Toluene
-
Hydrochloric acid (HCl), 30% aqueous solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Salt Formation: In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add toluene, potassium hydroxide, and hydroquinone. Heat the mixture to reflux to facilitate the formation of the potassium salt of hydroquinone, removing water via a Dean-Stark trap.
-
Catalyst and Aryl Halide Addition: Once salt formation is complete, cool the reaction mixture slightly and add the copper(I) iodide catalyst followed by the slow addition of 1-bromo-2-fluorobenzene.
-
Reaction: Heat the reaction mixture to 170-175 °C and maintain under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After completion, cool the reaction mixture to approximately 90 °C. Carefully add 30% hydrochloric acid to neutralize the excess base and quench the reaction. Add ethyl acetate to dissolve the organic components.
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 4-(2-Fluorophenoxy)phenol by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Analytical Characterization
A comprehensive analytical approach is essential to confirm the identity and purity of the synthesized 4-(2-Fluorophenoxy)phenol. This typically involves a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis
3.1.1. Infrared (IR) Spectroscopy
The IR spectrum of 4-(2-Fluorophenoxy)phenol is expected to exhibit characteristic absorption bands for its functional groups.[5][6]
-
O-H Stretch: A broad and strong absorption in the region of 3200-3550 cm⁻¹ is indicative of the phenolic hydroxyl group, with the broadening resulting from hydrogen bonding.[6]
-
Aromatic C-H Stretch: Peaks around 3030 cm⁻¹ correspond to the stretching vibrations of the C-H bonds on the aromatic rings.[7]
-
C=C Aromatic Ring Stretch: Strong absorptions between 1500-1600 cm⁻¹ are characteristic of the benzene ring stretching vibrations.[6]
-
C-O Stretch: The ether linkage (Ar-O-Ar) and the phenolic C-O bond will show strong stretching vibrations in the 1140-1410 cm⁻¹ region.[6]
-
C-F Stretch: A strong absorption band in the range of 1000-1400 cm⁻¹ is expected for the C-F bond.
3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons and the phenolic hydroxyl proton. The aromatic protons will appear in the downfield region (typically 6.5-8.0 ppm), and their splitting patterns will be influenced by the fluorine and oxygen substituents. The phenolic -OH proton will appear as a broad singlet, the chemical shift of which is concentration and solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will display unique signals for each carbon atom in the molecule. The carbon attached to the fluorine will show a characteristic splitting due to C-F coupling.
-
¹⁹F NMR: This technique is highly specific for fluorine-containing compounds and will show a single resonance for the fluorine atom in 4-(2-Fluorophenoxy)phenol, providing a clear confirmation of its presence.[8][9] The chemical shift will be indicative of the electronic environment of the fluorine atom.
3.1.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak (M+): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 4-(2-Fluorophenoxy)phenol (m/z = 204.20).[10]
-
Fragmentation Pattern: Common fragmentation pathways for phenols include the loss of the hydroxyl radical and cleavage of the ether bond.[10] The presence of fluorine will also influence the fragmentation pattern.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of the synthesized compound.
3.2.1. HPLC Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
This method allows for the separation of the desired product from starting materials and byproducts, enabling accurate purity determination.
Potential Applications
Diaryl ethers are important structural motifs in many biologically active molecules.[2] Consequently, 4-(2-Fluorophenoxy)phenol is a promising intermediate for the synthesis of novel compounds in the following areas:
-
Pharmaceuticals: The incorporation of a fluorinated phenol moiety can enhance the pharmacological properties of drug candidates, including metabolic stability and binding affinity.[11]
-
Agrochemicals: Many herbicides, fungicides, and insecticides contain diaryl ether structures. The unique substitution pattern of 4-(2-Fluorophenoxy)phenol may lead to the discovery of new and effective crop protection agents.
-
Polymers and Materials Science: Phenolic compounds are precursors to various polymers and resins.[12] The fluorine substituent could impart desirable properties such as thermal stability and chemical resistance to these materials.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 4-(2-Fluorophenoxy)phenol is not available, the safety precautions should be based on those for similar phenolic and fluorinated aromatic compounds.[13][14][15][16]
-
Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[15] May cause skin and eye irritation.[17]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.[18]
-
Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, and vapors. Wash hands thoroughly after handling.[16]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
Conclusion
4-(2-Fluorophenoxy)phenol is a valuable chemical intermediate with significant potential in various fields of chemical research and development. This guide provides a foundational understanding of its properties, synthesis, and analysis, based on established chemical principles and data from related compounds. The methodologies and data presented herein are intended to support researchers and scientists in the effective utilization of this compound in their work.
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